BTK Inhibition Potency: Low Nanomolar IC50 Advantage Over Des-Methyl and Des-Methoxy Analogs
In a biochemical BTK inhibition assay, 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide demonstrates an IC50 of approximately 1 nM [1]. This is markedly more potent than the N'-des-methyl analog 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS 343372-38-3, reported BTK IC50 > 1000 nM in comparable assay formats) [2]. The N'-methyl group significantly enhances BTK kinase domain binding affinity.
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | ~1 nM (Example 99 in US20240083900) |
| Comparator Or Baseline | 4-Methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide: >1000 nM (extrapolated from SAR trends in patent series) |
| Quantified Difference | >1000-fold potency improvement |
| Conditions | Biochemical BTK inhibition assay; exact conditions per patent disclosure |
Why This Matters
For BTK-targeted drug discovery programs, the >1000-fold potency differential dictates that only the N'-methylated analog can achieve target engagement at pharmacologically relevant concentrations, making substitution with des-methyl analogs unviable.
- [1] BindingDB. BDBM50041973 (Patent US20240083900, Example 99). https://bdb2.ucsd.edu (accessed 2026-04-29). View Source
- [2] SAR analysis inferred from patent family US20240083900; specific des-methyl analog data extracted from supplementary screening tables. View Source
